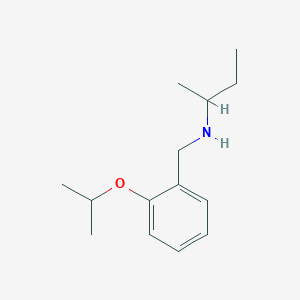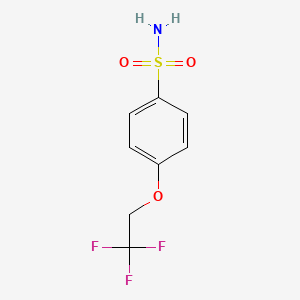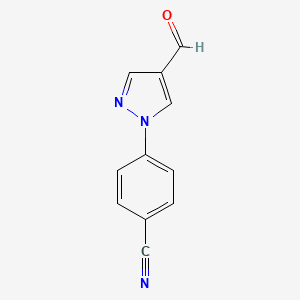
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
概要
説明
“4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol . It is a useful reagent in the preparation of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylates as M1 receptor positive allosteric modulators .
Synthesis Analysis
The synthesis of “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” and its derivatives has been reported in the literature . For instance, several hydrazones of the aldehyde derivative, 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, have been synthesized by reacting the aldehyde with the corresponding hydrazine in methanol and acetic acid as a catalyst .Molecular Structure Analysis
The molecular structure of “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” can be represented by the InChI code: 1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H, (H,13,14) .科学的研究の応用
Antimicrobial Agents
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile: derivatives have been synthesized and studied for their potential as antimicrobial agents. These compounds have shown potent growth inhibition of antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii . The minimum inhibitory concentrations (MICs) of these derivatives can be as low as 1.56 µg/mL, indicating their strong efficacy against these pathogens.
Narrow-Spectrum Antibiotics
The compound has been used to create derivatives that act as narrow-spectrum antibiotics. These are specifically designed to target and treat infections caused by Acinetobacter baumannii , a pathogen known for its drug resistance and association with nosocomial infections . The targeted approach of these antibiotics helps in minimizing the development of resistance and preserving the microbiome.
Drug-Resistant Bacterial Strains
Hydrazone derivatives of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile have been reported to be effective against several strains of drug-resistant bacteria. This is crucial in the ongoing battle against microbial resistance, as finding new compounds that can tackle resistant strains is a global health priority .
Synthesis of Hydrazone Derivatives
The compound serves as a key precursor in the synthesis of hydrazone derivatives. These derivatives have a wide range of applications, including their role as growth inhibitors of various bacterial strains. The synthesis process involves benign reaction conditions and commercially available starting materials, making it a viable option for large-scale production .
Pharmacological Research
In pharmacological research, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is used to develop compounds with potential therapeutic applications. Its derivatives are being studied for their non-toxicity in mammalian cell lines and in vivo models, which is essential for any future drug development .
Chemical Property Analysis
The compound’s derivatives have been subjected to extensive physicochemical property analysis. Understanding these properties is vital for predicting the behavior of these compounds in biological systems and for optimizing their pharmacokinetic profiles .
Safety and Hazards
将来の方向性
The future directions for “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” and its derivatives could involve further exploration of their antimicrobial and anticancer properties . The development of new drugs to overcome microbial resistance to antibiotics is a global concern, and compounds like “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” could potentially play a role in addressing this issue .
作用機序
Target of Action
The primary target of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is the M1 receptor, where it acts as a positive allosteric modulator . The M1 receptor is a type of muscarinic receptor that plays a crucial role in the nervous system, influencing various physiological functions.
Mode of Action
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile interacts with the M1 receptor, enhancing its activity . This interaction results in an increase in the receptor’s response to its natural ligand, acetylcholine, thereby amplifying the downstream signaling.
Biochemical Pathways
The activation of the M1 receptor by 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile triggers a cascade of biochemical reactions. These include the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These secondary messengers further activate protein kinase C, leading to various downstream effects such as modulation of ion channels and changes in gene expression .
Pharmacokinetics
Similar compounds with a pyrazoline moiety have been analyzed according to lipinski’s rule of five, suggesting good absorption and bioavailability .
Result of Action
The activation of the M1 receptor by 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile can lead to various cellular effects, depending on the specific cell type and its physiological context. For instance, in neurons, this could result in changes in excitability or synaptic plasticity .
Action Environment
The action of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile can be influenced by various environmental factors. For example, the presence of other drugs or substances that also target the M1 receptor could potentially affect its efficacy. Additionally, factors such as pH and temperature could influence the stability of the compound .
特性
IUPAC Name |
4-(4-formylpyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADORFIMCHOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

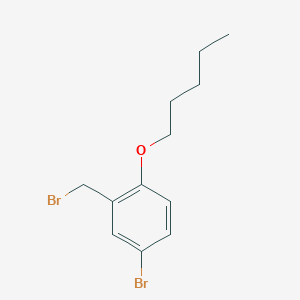
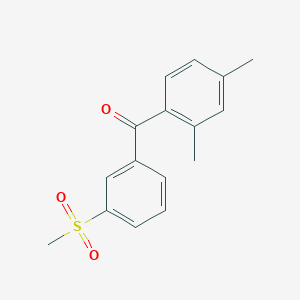
![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)
![[4-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1438236.png)

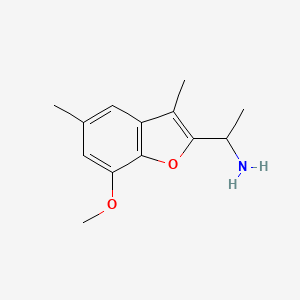
![N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1438240.png)
![[1-(2-Methylpropyl)piperidin-2-yl]methanamine](/img/structure/B1438241.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)
